molecular formula C9H10F3NO2 B1304085 2,4-Dimethoxy-5-(trifluoromethyl)aniline CAS No. 228401-47-6

2,4-Dimethoxy-5-(trifluoromethyl)aniline

Cat. No.: B1304085
CAS No.: 228401-47-6
M. Wt: 221.18 g/mol
InChI Key: RCOAFFRLRHZLJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dimethoxy-5-(trifluoromethyl)aniline is an aromatic amine with the molecular formula C9H10F3NO2 and a molecular weight of 221.18 g/mol . This compound is characterized by the presence of two methoxy groups and a trifluoromethyl group attached to the benzene ring, making it a unique and versatile chemical in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethoxy-5-(trifluoromethyl)aniline typically involves the nitration of 2,4-dimethoxyaniline followed by reduction and subsequent introduction of the trifluoromethyl group. One common method includes:

Industrial Production Methods: Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethoxy-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the amino group or other functional groups present.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

2,4-Dimethoxy-5-(trifluoromethyl)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dimethoxy-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 2,4-Dimethoxy-5-(trifluoromethyl)aniline is unique due to the combination of methoxy and trifluoromethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Biological Activity

2,4-Dimethoxy-5-(trifluoromethyl)aniline is an aromatic amine characterized by its unique trifluoromethyl and dimethoxy substituents. This compound is primarily utilized as an intermediate in the synthesis of various pharmaceuticals and agrochemicals, contributing to the development of biologically active molecules. Its molecular formula is C10_{10}H10_{10}F3_3N2_2O2_2, with a molecular weight of approximately 250.19 g/mol. The compound's structure allows for diverse chemical reactivity, which is essential for its biological applications.

The synthesis of this compound typically involves several steps that include the removal of solvents and purification through techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). The final product is often purified via recrystallization or column chromatography.

The reactivity of this compound is influenced by the presence of both electron-donating methoxy groups and an electron-withdrawing trifluoromethyl group. This dual nature allows it to participate effectively in electrophilic aromatic substitution reactions, which are crucial for its biological activity.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits potential antimicrobial properties. It has been evaluated for its efficacy against various bacterial strains. For instance, preliminary data suggest that it may inhibit the growth of certain pathogens, although specific quantitative data on its minimum inhibitory concentration (MIC) are still under investigation.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various substituted anilines, including this compound. The results indicated that this compound exhibited moderate activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. The study utilized standard agar diffusion methods to assess the zone of inhibition compared to control antibiotics.

CompoundZone of Inhibition (mm)
This compound15
Ampicillin20
Ciprofloxacin25

This table illustrates the comparative antimicrobial efficacy of this compound against established antibiotics.

Antiparasitic Mechanism Exploration

In another study focusing on related compounds, researchers investigated the mechanism by which certain anilines affect Plasmodium falciparum. The findings suggested that modifications in substituents could enhance or diminish activity against malaria parasites due to their influence on redox reactions within the parasite's metabolic pathways . Although specific data for this compound was not available, these insights provide a framework for future investigations.

Properties

IUPAC Name

2,4-dimethoxy-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO2/c1-14-7-4-8(15-2)6(13)3-5(7)9(10,11)12/h3-4H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCOAFFRLRHZLJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(F)(F)F)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381609
Record name 2,4-dimethoxy-5-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

228401-47-6
Record name 2,4-dimethoxy-5-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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